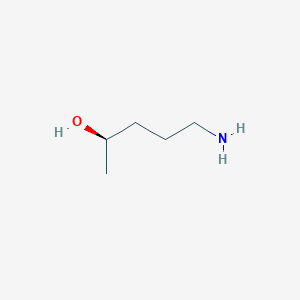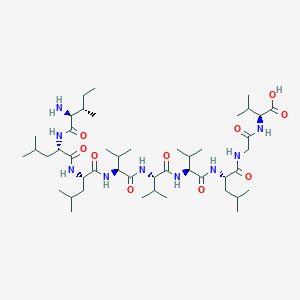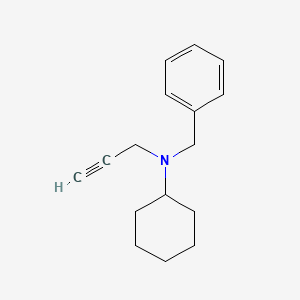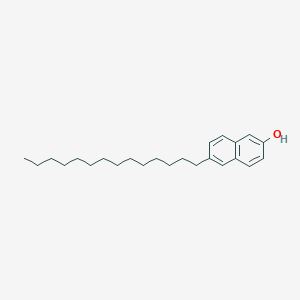![molecular formula C17H10O2 B12558615 5H-Benzo[d]naphtho[2,3-b]pyran-5-one CAS No. 151648-59-8](/img/structure/B12558615.png)
5H-Benzo[d]naphtho[2,3-b]pyran-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzo[d]naphtho[2,3-b]pyran-5-one is a polycyclic aromatic compound that features a fused ring system incorporating benzene, naphthalene, and pyran moieties. This compound is of significant interest due to its presence in various natural products and its potential pharmacological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzo[d]naphtho[2,3-b]pyran-5-one can be achieved through several methods. One notable approach involves the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . This method is advantageous due to its redox-neutral conditions and the use of readily available starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as the use of eco-friendly catalysts and solvents, are often applied to scale up the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions: 5H-Benzo[d]naphtho[2,3-b]pyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives and quinone or hydroquinone analogs .
Scientific Research Applications
5H-Benzo[d]naphtho[2,3-b]pyran-5-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5H-Benzo[d]naphtho[2,3-b]pyran-5-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting the replication of cancer cells. Additionally, it may inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Dibenzo[b,d]pyran-6-one: Shares a similar fused ring system but differs in the position of the oxygen atom.
Benzo[d]naphtho[1,2-b]pyran-6-one: Another related compound with a different arrangement of the fused rings.
Uniqueness: 5H-Benzo[d]naphtho[2,3-b]pyran-5-one is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential pharmacological activities make it a compound of significant interest in various fields of research .
Properties
CAS No. |
151648-59-8 |
|---|---|
Molecular Formula |
C17H10O2 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
naphtho[2,3-c]isochromen-5-one |
InChI |
InChI=1S/C17H10O2/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)19-17/h1-10H |
InChI Key |
SSYZAJVXLKVTLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal](/img/structure/B12558542.png)
![1-Chloro-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B12558544.png)
![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)
![Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12558547.png)
![2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine](/img/structure/B12558550.png)

![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)



